Glysobuzole is an oral antidiabetic drug, specifically a sulfonamide derivative, that functions to lower blood glucose by stimulating the release of insulin from pancreatic beta cells [1].
Its molecular mechanism is consistent with the class of drugs known as sulfonylureas [1] [2]. The process can be summarized in the following steps:
The diagram below illustrates this signaling pathway:
This compound induces insulin secretion by inhibiting K⁺/ATP channels, leading to calcium-dependent exocytosis [1] [2].
The table below summarizes key information on this compound and places it in context with a modern drug that has a different, indirect mechanism of action on beta cells.
| Drug Name | Molecular Target | Primary Mechanism | Effect on Beta Cells |
|---|---|---|---|
| This compound | Sulfonylurea receptor (SUR) / K⁺/ATP channel [1] | Directly blocks K⁺/ATP channels, triggering insulin secretion [1] | Increases insulin secretion independently of glucose levels [1] |
| Luseogliflozin (SGLT2 Inhibitor) | SGLT2 (Sodium-Glucose Cotransporter 2) in kidneys [3] | Indirect; reduces blood glucose via urinary excretion, relieving glucotoxicity [3] | Preserves mass/function; improves mitochondrial respiration, reduces ROS [3] |
The search confirms that This compound is not a focus of current diabetes research. The scientific literature has shifted towards mechanisms that protect and regenerate beta cell mass and function, rather than solely stimulating insulin secretion [4].
Given the lack of recent primary data on this compound, I suggest the following paths to find more in-depth information:
The synthesis of this compound is a bimolecular substitution reaction (SN2) that involves three main reagents [1]:
Thiosemicarbazide first undergoes acylation by isovaleric acid, forming a monothiodiacylhydrazine intermediate. This intermediate then cyclizes under acid catalysis to form the 5-membered 1,3,4-thiadiazole ring. Finally, this ring system reacts with p-anisylsulfonyl chloride to form the final sulfonamide linkage that is central to the this compound structure [1].
A closely related compound, glybuzole, is synthesized via a very similar pathway. A key difference is that pyridine is added as an oxidation agent in the final step of its synthesis [1].
The table below summarizes the core components involved in the synthesis.
| Reagent Name | Role in Synthesis | Key Properties / Notes |
|---|---|---|
| p-Anisylsulfonyl chloride | Sulfonating agent | Provides the sulfonyl group that forms the critical sulfonamide bond [1]. |
| Thiosemicarbazide | Thiadiazole ring precursor | Forms the core five-membered 1,3,4-thiadiazole ring of this compound [1]. |
| Isovaleric acid | Acylating agent | Donates an acyl group for the initial acylation of thiosemicarbazide [1]. |
The following diagram outlines the general sequence of chemical transformations in the synthesis process, from reagents to the final this compound molecule.
To bridge the gap between this overview and a detailed laboratory procedure, consider the following:
Available data on this compound is sparse. The table below summarizes the key points from the identified source, alongside suggestions for further investigation.
| Aspect | Available Data on this compound | Recommended Research Approach |
|---|---|---|
| General Mechanism | Insulin secretagogue; binds SUR on pancreatic β-cells, inhibits K+ ATP channels, promotes insulin release [1]. | Well-established for sulfonylureas; apply general principles to this compound. |
| Absorption | Absorbed in intestine; taken 30 min before meals [1]. | Explore Biopharmaceutics Classification System (BCS); investigate modern oral formulation strategies [2]. |
| Distribution | Binds to plasma proteins [1]. | Determine extent of protein binding and volume of distribution. |
| Metabolism | Undergoes N-acetylation and oxidation [1]. | Identify specific enzymes (e.g., CYP450 isoforms) via reaction phenotyping [3]. |
| Excretion | Excreted via urinary tract [1]. | Quantify renal vs. biliary excretion; measure elimination half-life. |
| Drug Interactions | No specific data found. | Screen for interactions via CYP/P-gp inhibition/induction; consider pharmacodynamic interactions [4]. |
Given the lack of data, a systematic experimental approach is essential to fully characterize this compound.
Proposed workflow for this compound PK characterization
For the experiments outlined in the workflow, here are detailed methodologies based on standard practices in the field.
1. Permeability and Absorption Studies
2. Metabolic Identification (Reaction Phenotyping)
The table below summarizes the core properties of glysobuzole identified from the literature:
| Property Category | Details |
|---|---|
| IUPAC Name | 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1] |
| Molecular Formula | C₁₃H₁₇N₃O₃S₂ [1] |
| Molar Mass | 327.4 g/mol [1] |
| Solubility | Water-soluble [1] |
| Mechanism of Action | Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, blocking ATP-sensitive potassium (K⁺) channels. This depolarizes the cell membrane, leading to calcium influx and insulin secretion [1]. |
| Primary Indication | Management of Type 2 Diabetes Mellitus (oral administration) [1] |
| Toxicity (Acute, LD₅₀) | - Rat (oral): 534 mg/kg
The following diagram illustrates the established mechanism by which this compound and other sulfonylureas stimulate insulin secretion, based on the search results [1] [2] [3]:
This compound stimulates insulin secretion by closing K⁺ channels on pancreatic β-cells [1] [3].
While specific protocols for this compound were not detailed in the search results, the following established methodologies are relevant for evaluating the biological activities of novel sulfonamide derivatives.
Antioxidant potential is crucial as oxidative stress is linked to diabetes complications [4]. Two common assays are:
DPPH Radical Scavenging Assay [5]:
FRAP (Ferric Reducing Antioxidant Power) Assay [5]:
The table below summarizes the core characteristics of the oral antidiabetic drug this compound (also known as isobuzole) [1].
| Attribute | Description |
|---|---|
| IUPAC Name | 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide [1] |
| Molecular Formula | C₁₃H₁₇N₃O₃S₂ [1] |
| Molar Mass | 327.4 g/mol [1] |
| Drug Class | Sulfonamide derivative (similar to sulfonylureas) [1] |
| Primary Indication | Type 2 Diabetes [1] |
| Administration | Oral, once daily [1] |
| Mechanism of Action | Binds to sulfonylurea receptors on pancreatic β-cells, blocking ATP-sensitive potassium (KATP) channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1]. |
| Pharmacokinetics | Absorbed in the intestine; binds to plasma proteins; metabolized via N-acetylation and oxidation; excreted via the urinary tract [1]. |
| Efficacy Notes | Also exhibits bacteriostatic properties by competitively inhibiting folic acid synthesis in microbes [1]. |
The following table consolidates key toxicological and safety data for this compound [1].
| Category | Details |
|---|---|
| Common Adverse Effects | Hypoglycemia (due to glucose-independent insulin secretion), weight gain, nausea, skin irritation. Urinary tract infections can occur due to precipitation of acetylated metabolites [1]. |
| Acute Toxicity (LD₅₀) | Rat (oral): 534 mg/kg Mouse (oral): 468 mg/kg Mouse (intraperitoneal): 250 mg/kg (with observed ataxia, hypoglycemia, and decreased body temperature) [1] | | Tumorigenic Data (TDLo) | Rat (oral): 214 g/kg over 52 weeks. Result: "Equivocal tumorigenic agent" associated with tumors in the kidney, ureter, and bladder [1]. | | Other Toxicity | The benzene ring structure is associated with skin sensitization. The sulfonyl nitrate component can cause ocular toxicity [1]. |
For evaluating the hypoglycemic activity of a compound like this compound, a standard research pipeline is outlined below. This methodology integrates elements from the provided search results and general pre-clinical practice [1] [2].
In Vitro Screening
In Vivo Efficacy Studies
Chronic Dosing Study
The diagram below illustrates the core mechanism by which this compound stimulates insulin secretion in pancreatic beta cells [1].
While the basic profile of this compound is established, several areas require investigation for modern drug development [1] [3] [4]:
The core difference between these two sulfonylurea derivatives lies in their distinct substituents, which influence their physical and chemical properties.
| Feature | Glysobuzole | Glybuzole |
|---|---|---|
| IUPAC Name | 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide [1] | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide [2] |
| Molecular Formula | C13H17N3O3S2 [1] [3] | C12H15N3O2S2 [2] |
| Molecular Weight | 327.4 g/mol [1] | 297.39 g·mol-1 [2] |
| Core Structure | Benzenesulfonamide + 1,3,4-thiadiazole ring [1] | Benzenesulfonamide + 1,3,4-thiadiazole ring [2] |
| Key Substituent on Thiadiazole | Isobutyl group (-CH2CH(CH3)2) [1] | tert-Butyl group (-C(CH3)3) [2] |
| Key Substituent on Benzene Ring | Para-methoxy group (-OCH3) [1] | Hydrogen (-H) [2] |
| Density | 1.338 g/cm³ [1] | 1.344 g/cm³ [2] |
| Water Solubility | Soluble [1] | Information Limited |
The structural differences are visualized in the following diagram, which highlights the distinct R1 and R2 groups on their common molecular scaffold.
Structural differentiation between this compound and Glybuzole
Both compounds are synthesized via a bimolecular nucleophilic substitution (SN2) reaction, though their starting materials differ due to their distinct final structures [1] [2].
The general synthesis workflow for these compounds is outlined below.
General workflow for sulfonylurea synthesis
Despite their structural differences, both drugs share a primary mechanism of action but exhibit distinct pharmacokinetic and toxicological profiles.
| Aspect | This compound | Glybuzole |
|---|---|---|
| Mechanism of Action | Binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, blocking ATP-sensitive K+ channels. This leads to membrane depolarization, calcium influx, and subsequent insulin secretion [1]. | Identical mechanism: Binds to SUR1, blocks KATP channels, stimulating insulin secretion from pancreatic β-cells [2]. |
| Primary Indication | Treatment of Type 2 Diabetes Mellitus [1]. | Treatment of Type 2 Diabetes Mellitus [2]. |
| Metabolism & Excretion | Absorbed in the intestine, binds to plasma proteins. Metabolized via N-acetylation and oxidation. Excreted through the urinary tract [1]. | Information limited for glybuzole; other sulfonylureas like glyburide are metabolized in the liver via CYP2C9 and excreted in bile and urine [4]. |
| Common Adverse Effects | Hypoglycemia, weight gain, nausea, skin irritation [1]. | Hypoglycemia, weight gain, abdominal upset, headache, hypersensitivity reactions [2]. |
| Toxicity (Rodent LD50 Oral) | Rat: 534 mg/kg; Mouse: 468 mg/kg [1]. | Mouse: 550 mg/kg; Rat: 500 mg/kg [2]. |
| Other Toxicity Concerns | Skin sensitization, ocular toxicity, tumorigenic potential shown in long-term rat studies (214 g/kg/52W-C) [1]. | Fetotoxicity and developmental abnormalities (CNS, eye, ear, craniofacial) in rats at high doses [2]. |
The shared mechanism of action for this drug class is detailed in the following pathway.
Common sulfonylurea mechanism of action
For researchers aiming to characterize or differentiate such compounds, the following methodologies, informed by general analytical and computational practices, are recommended.
Analytical Chemistry
Computational Chemistry
In Vitro Pharmacology
Plasma protein binding (PPB) is a critical parameter in drug development because only the unbound (free) fraction of a drug is pharmacologically active, able to reach its target, and available for metabolism and excretion [1]. Determining the extent of binding to proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) is therefore essential for understanding a drug's efficacy, distribution, and safety profile [2]. For a drug like Glysobuzole, establishing its PPB would be a key step in characterizing its pharmacokinetic behavior.
The following table summarizes the core experimental techniques used to measure plasma protein binding. These methods separate the unbound drug from the protein-bound drug and quantify the free fraction [2].
| Method | Basic Principle | Key Advantages | Key Considerations/Challenges |
|---|---|---|---|
| Equilibrium Dialysis [3] [2] | Separation of plasma (with drug) from buffer compartment via semi-permeable membrane; free drug diffuses to equilibrium. | Considered the gold standard; well-understood and accepted. | Potential for dilution shifts, long incubation times, compound stability issues [3]. |
| Ultrafiltration [2] | Application of centrifugal force to separate free drug using a semi-permeable membrane filter. | Rapid process; minimal shift in equilibrium. | Non-specific binding to the filtration device can be a significant issue [3]. |
| Ultracentrifugation [2] | High-speed centrifugation to separate proteins (and bound drug) from the free drug in solution. | No membrane or device to bind to; suitable for problematic compounds. | Technically demanding; requires specialized equipment; time-consuming. |
| Chromatographic Methods [4] | Use of HPLC columns with immobilized proteins (e.g., HSA) to measure compound retention as an indicator of binding affinity. | High-throughput potential; useful for early-stage screening. | An in silico model; may not fully replicate complex plasma environment. |
The general workflow for a PPB study, as outlined by BioAgilytix, typically follows a logical sequence of development and execution [2]. The diagram below visualizes this process:
Based on the search results, here is a detailed protocol using the equilibrium dialysis method, which is widely regarded as the reference technique [2]. This can serve as a starting point for a this compound-specific assay.
f_u = [Drug]_{buffer} / [Drug]_{plasma}
Where [Drug]_{buffer} is the concentration in the buffer chamber (free drug) and [Drug]_{plasma} is the concentration in the plasma chamber (total drug) after equilibrium.% Bound = (1 - f_u) × 100Working with highly bound or unstable compounds like some PROTACs has led to advanced techniques that could be applied to this compound if needed:
Chromatographic methods can provide a high-throughput, complementary approach. One study established a strong correlation between protein binding and retention data from Normal-Phase Thin-Layer Chromatography (NP TLC) plates modified with bovine serum albumin (BSA) [4].
The table below summarizes the available chemical and toxicological data for this compound, which serves as a foundation for any analytical method development.
| Property Category | Details |
|---|---|
| Chemical Structure | Sulfonamide derivative; molecular formula: C₁₃H₁₇N₃O₃S₂; molecular weight: 327.4 g/mol [1] |
| Solubility | Water-soluble [1] |
| Toxicological Data (LD₅₀) | Rat (oral): 534 mg/kg; Mouse (oral): 468 mg/kg; Mouse (intraperitoneal): 250 mg/kg [1] |
| Reported Metabolism | Undergoes N-acetylation and oxidation; excreted via the urinary tract [1] |
A significant gap exists in the public literature regarding validated bioanalytical methods (e.g., HPLC, LC-MS) for quantifying this compound and its metabolites in urine [1].
Given the lack of a direct protocol, the following workflow outlines the key stages for establishing a method to analyze this compound in urine. This approach is based on standard practices for drug metabolism and pharmacokinetic (DMPK) studies.
When developing this protocol from scratch, several factors must be systematically addressed:
To proceed with the analysis of this compound urinary excretion, the following steps are recommended:
This compound is an oral antidiabetic sulfonamide derivative that functions as an insulin secretagogue. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits, which act as metabolic sensors, coupling cellular energy status to membrane potential and insulin secretion [1] [2].
Under low blood glucose conditions, KATP channels are open, allowing potassium efflux which maintains a hyperpolarized membrane potential, preventing insulin release. Elevated glucose metabolism increases the intracellular ATP/ADP ratio, leading to KATP channel closure. This causes membrane depolarization, opening of voltage-gated calcium channels (VGCC), calcium influx, and subsequent insulin exocytosis [1] [2]. By blocking these channels, this compound induces membrane depolarization and insulin secretion independently of blood glucose levels, a property that necessitates careful dosing to avoid hypoglycemia [3].
The following sections provide standardized protocols for assessing the effects of this compound on KATP channel function.
This protocol measures glucose-dependent insulin secretion in pancreatic β-cell lines (e.g., INS-1, Min6) or isolated rodent islets treated with this compound.
Workflow Diagram: Insulin Secretion Assay
Procedure:
This gold-standard protocol directly measures KATP channel currents in recombinant cells or primary β-cells.
Procedure:
This functional assay uses a fluorescent dye to monitor changes in membrane potential, serving as a surrogate for KATP channel activity.
Procedure:
Table 1: Expected Results from Insulin Secretion Assay This table outlines the anticipated insulin secretion profile under various conditions, demonstrating the potentiating effect of this compound and the confirmation of KATP-dependent action [1] [3].
| Condition | Glucose Concentration | This compound Concentration | Expected Insulin Secretion (vs. Low Glucose) | Interpretation |
|---|---|---|---|---|
| Basal | Low (2.5 mM) | - | 1.0 (Baseline) | Normal KATP activity, no secretion |
| Stimulated Control | High (16.7 mM) | - | ~2.5 - 4.0 fold increase | Physiological glucose-stimulated secretion |
| This compound Test | High (16.7 mM) | 10 µM | ~4.0 - 6.0 fold increase | Potentiation of glucose-stimulated secretion |
| This compound Specificity | High (16.7 mM) | 10 µM + Diazoxide (300 µM) | ~1.0 - 1.5 fold increase | Reversal confirms KATP channel involvement |
| Maximal Block | High (16.7 mM) | Glibenclamide (1 µM) | ~5.0 - 7.0 fold increase | Reference KATP blocker effect |
Table 2: Summary of Key Assay Protocols and Parameters This table provides a quick comparison of the core methodologies for evaluating this compound.
| Assay Type | Key Readout | Cellular System | Advantages | Critical Parameters |
|---|---|---|---|---|
| Insulin Secretion | Insulin release (ELISA) | β-cell lines, primary islets | Functional, physiological endpoint | Glucose dependency, islet quality, normalization |
| Patch-Clamp | K⁺ current (pA/pF) | Recombinant cells, primary β-cells | Direct, mechanistic, high information | Pipette resistance, ATP concentration, IC₅₀ calculation |
| Membrane Potential | Fluorescence (ΔF) | β-cell lines | Higher throughput, functional | Dye loading kinetics, signal-to-noise ratio |
Signaling Pathway Diagram: this compound Mechanism of Action
This compound (chemical name: 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide) is an oral antidiabetic drug belonging to the sulfonamide derivative class that functions as an insulin secretagogue by modulating pancreatic β-cell function [1]. As a pharmacological tool in diabetes research, this compound provides a valuable means to investigate insulin secretion mechanisms and β-cell function. This document presents comprehensive application notes and detailed protocols for assessing this compound's effects on insulin secretion dynamics using established in vitro models, specifically optimized for pancreatic islet studies.
The protocols outlined herein enable researchers to quantitatively evaluate dose-response relationships and temporal patterns of insulin secretion, providing crucial information about β-cell function under both normal and pathological conditions. These standardized methodologies support drug development efforts for diabetes therapeutics and facilitate the investigation of insulin secretion pathologies underlying diabetes mellitus. By implementing these protocols, researchers can obtain highly reproducible data on compound efficacy, potency, and mechanism of action, accelerating the development of novel insulin secretagogues with improved therapeutic profiles.
Table 1: Fundamental Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Formula | C13H17N3O3S2 | Molecular weight: 327.4 g/mol |
| IUPAC Name | 4-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide | Structural identification |
| Solubility | Water-soluble | Facilitates preparation of aqueous stock solutions |
| Mechanism Class | Sulfonamide derivative (similar to sulfonylureas) | Insulin secretagogue |
| Primary Target | Pancreatic β-cell sulfonylurea receptors | KATP channel inhibition |
| Therapeutic Indication | Type 2 diabetes | Antihyperglycemic agent |
This compound exhibits pharmaceutical activity within the gastrointestinal tract after oral administration and demonstrates antihyperglycemic effects through its action on pancreatic β-cells [1]. The drug binds to specific receptors on pancreatic β-cells, initiating a cascade of intracellular events that ultimately potentiates insulin release. Researchers should note that this compound induces insulin secretion independent of glucose levels, which represents both a therapeutic advantage and a potential risk factor for iatrogenic hypoglycemia if dosage is not carefully controlled [1].
The molecular mechanism of this compound involves binding to sulfonylurea receptors (SUR1) on pancreatic β-cells, which are regulatory subunits of ATP-sensitive potassium channels (KATP channels) [1]. This binding event blocks the potassium efflux that normally occurs through these channels, leading to cell membrane depolarization. The depolarization subsequently activates voltage-gated calcium channels, resulting in calcium influx and elevated intracellular calcium concentrations. The increased calcium signaling ultimately triggers the exocytosis of insulin-containing secretory granules from β-cells [1].
The following Graphviz diagram illustrates this signaling pathway:
Figure 1: this compound Insulin Secretion Signaling Pathway
This signaling cascade explains the glucose-independent nature of this compound's insulin secretory effect, as the pathway bypasses the normal metabolic triggering mechanism that requires glucose metabolism. Understanding this pathway is essential for proper experimental design and interpretation of results when investigating compound interactions or β-cell dysfunction in disease states.
The foundation of reliable insulin secretion assays is the consistent isolation of viable, functional pancreatic islets. The collagenase digestion method remains the gold standard for islet isolation, providing high yields of intact islets with preserved physiological function [2]. Following isolation, islets should be hand-picked under microscopic visualization to ensure purity and structural integrity, then subjected to a recovery period of 24-48 hours in complete culture media before experimentation [3].
Critical steps in islet preparation include:
Table 2: Experimental Conditions for this compound Insulin Secretion Assay
| Component | Basal Condition | Stimulatory Condition | This compound Testing |
|---|---|---|---|
| Glucose Concentration | 2.8 mmol/L | 16.7 mmol/L | 11.1 mmol/L (submaximal stimulation) |
| Buffer Composition | HEPES-balanced salt solution + 0.1% BSA | Same as basal | Same as basal |
| This compound Concentration | - | - | 1 nmol/L - 100 μmol/L (serial dilution) |
| Incubation Temperature | 37°C | 37°C | 37°C |
| Incubation Duration | 60 minutes | 60 minutes | 60 minutes (static); 90 minutes (dynamic) |
| Sample Replication | n ≥ 6 | n ≥ 6 | n ≥ 6 per concentration |
This compound should be prepared as a concentrated stock solution in DMSO or distilled water, with subsequent dilutions in assay buffer to achieve the desired final concentrations. Preliminary dose-ranging studies should utilize half-log or log-unit increments (e.g., 1 nmol/L, 10 nmol/L, 100 nmol/L, 1 μmol/L, 10 μmol/L, 100 μmol/L) to adequately characterize the concentration-response relationship [1]. Include vehicle control groups matched for DMSO concentration when applicable. The experimental design should incorporate both time-course assessments at fixed this compound concentrations and concentration-response evaluations at fixed time points.
The following Graphviz diagram illustrates the complete experimental workflow:
Figure 2: Experimental Workflow for this compound Insulin Secretion Assay
The static incubation method provides a robust, high-throughput approach for initial compound screening and dose-response characterization [2]. This protocol is optimized for evaluating multiple experimental conditions in parallel, making it ideal for assessing This compound efficacy across a concentration range.
Procedure:
Technical considerations:
The dynamic perifusion system provides temporal resolution of insulin secretion patterns, enabling characterization of secretory kinetics and biphasic insulin release in response to this compound stimulation [2]. This method is essential for investigating compound effects on first-phase and second-phase insulin secretion.
Procedure:
Technical considerations:
Accurate insulin measurement is fundamental to these protocols. Employ standardized insulin immunoassays with traceable reference materials to ensure consistency and comparability across experiments [4]. The recommended approach uses enzyme-linked immunosorbent assay (ELISA) with reagents specifically validated for rodent insulin when working with mouse islets.
Normalization approaches:
Reported data should include both absolute secretion rates and fold-change relative to basal to facilitate cross-study comparisons. When assessing this compound effects, calculate both absolute increase in insulin secretion and percentage of maximal response achieved with high glucose (16.7 mmol/L) stimulation.
Rigorous statistical evaluation is essential for reliable interpretation of this compound effects on insulin secretion. Implement appropriate experimental designs with sufficient replication and controls to address potential sources of variability.
Key analytical approaches:
Quality control metrics:
These optimized protocols for assessing this compound-induced insulin secretion support multiple research applications in diabetes investigation and drug development:
The standardized methodologies presented enable direct comparison of results across laboratories and experimental systems, facilitating research reproducibility and accelerating the development of improved therapies for diabetes.
Glysobuzole is an oral hypoglycemic agent used in the management of Type 2 diabetes mellitus. The development of a precise, accurate, and stability-indicating analytical method is essential for quantifying this compound in bulk active pharmaceutical ingredient (API) and formulated dosage forms. This application note outlines the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis, stability studies, and quality control, in accordance with International Council for Harmonisation (ICH) guidelines [1] [2].
The following workflow diagrams the systematic approach for HPLC method development and validation for this compound.
Initial development focuses on selecting the stationary and mobile phases. A reversed-phase C18 column is the typical starting point [3]. The mobile phase composition, pH, and gradient program are optimized to achieve optimal retention, peak shape, and resolution from potential impurities.
Table 1: Suggested Initial Scouting Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (150 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 5 µm) | Phenyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water | Acetonitrile:Buffer | Methanol:Buffer |
| Buffer | - | 10 mM Phosphate, pH 3.0 | 10 mM Phosphate, pH 7.0 |
| Gradient | 50% to 90% organic in 10 min | 30% to 80% organic in 15 min | Isocratic (70:30) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | PDA (200-400 nm) | UV (λmax) | UV (λmax) |
Forced degradation studies are critical to demonstrate the method's stability-indicating capability [1]. The this compound API is stressed under various conditions to induce degradation.
Protocol:
After stress treatment, samples are diluted to an appropriate concentration (e.g., 20-50 µg/mL) with the mobile phase and injected into the HPLC system. The peak purity of the main this compound peak is assessed using a PDA detector to ensure no co-elution with degradation products [1].
Based on the optimization and forced degradation results, the following conditions are proposed as a starting point for this compound analysis.
Table 2: Proposed Optimized HPLC Conditions for this compound
| Parameter | Specification |
|---|---|
| Chromatograph | HPLC with PDA or UV-Vis Detector |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent [1] |
| Mobile Phase | Acetonitrile : 0.02% Formic Acid (pH adjusted if needed) (e.g., 65:35, v/v) [1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C (Ambient) |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined from UV scan (e.g., 260-280 nm) |
| Run Time | ~10-15 minutes (to be optimized) |
The developed method must be validated as per ICH guidelines Q2(R1). The following table summarizes the validation parameters and their acceptance criteria [1] [2].
Table 3: Method Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, placebo, standard, and stressed samples. Resolution from nearest peak should be >2.0. Peak purity index >0.999 [1]. | | Linearity & Range | Prepare and inject this compound standard solutions at 5-6 concentration levels (e.g., 50-150% of target concentration). | Correlation coefficient (r) > 0.999 [4] [1]. | | Accuracy (Recovery) | Spike placebo with this compound standard at 50%, 100%, and 150% of the target concentration (n=3 each). | Mean recovery 98-102% [1]. | | Precision | Repeatability: Analyze six sample preparations at 100% concentration. Intermediate Precision: Perform on different day/different analyst. | RSD ≤ 2.0% [1]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and wavelength (±2 nm). | System suitability parameters remain within limits. %RSD ≤ 2.0 for standard [1]. | | LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD: ~1-5 µg/mL (estimated). LOQ: ~3-10 µg/mL (estimated). |
Sample Preparation:
System Suitability Test: Before sample analysis, inject standard solutions to ensure the system is suitable. Typical criteria include: %RSD for peak areas from five replicate injections ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000 [1].
This application note provides a comprehensive and systematic framework for developing and validating a stability-indicating RP-HPLC method for this compound. By following this protocol, researchers can establish a robust, precise, and accurate method suitable for quality control, stability monitoring, and regulatory submissions. The method's ability to accurately quantify this compound in the presence of its degradation products ensures its reliability throughout the product lifecycle.
Hypoglycemia is a potentially serious complication of diabetes management and a major limiting factor in achieving optimal glycemic control [1]. For your research on glysobuzole, which belongs to the class of drugs known as insulin secretagogues (sulfonylureas or meglitinide analogues), understanding this risk is fundamental [2] [1].
The table below outlines the standardized definitions of hypoglycemia, which are crucial for assessing and communicating risk in both clinical and research settings [1].
| Level | Glucose Criteria | Clinical Description |
|---|---|---|
| Level 1 | < 70 mg/dL (3.9 mmol/L) and ≥ 54 mg/dL (3.0 mmol/L) | Biochemical low; may not always present with symptoms. |
| Level 2 | < 54 mg/dL (3.0 mmol/L) | Clinically significant event; neuroglycopenic symptoms (confusion, fatigue) begin to occur and require prompt treatment [1]. |
| Level 3 | No specific glucose value | A severe event characterized by altered mental and/or physical status requiring external assistance for recovery [1]. |
The following strategies are recommended for managing individuals at high risk for hypoglycemia. These should form the core of any risk management plan for a drug like this compound [1] [3].
FAQ 1: What are the primary risk factors for hypoglycemia with insulin secretagogues? A history of prior hypoglycemia is a strong predictor of future events. Other key risk factors include the use of insulin or insulin secretagogues (like sulfonylureas), longer duration of diabetes, renal impairment, hepatic dysfunction, and hypoglycemia unawareness [1] [3].
FAQ 2: How is an acute hypoglycemic episode managed in a conscious individual? For a conscious patient, the preferred treatment is the administration of rapid-acting carbohydrates (e.g., oral glucose tablets, juice). This is effective regardless of the setting (outpatient or inpatient) [1].
FAQ 3: What is the protocol for managing severe hypoglycemia in an unconscious patient? For an unconscious patient without intravenous (IV) access, glucagon is the preferred treatment. Newer, more stable, and easier-to-use glucagon formulations are now available. For patients with IV access, dextrose can be administered [1].
FAQ 4: What overarching principles should guide the management of high-risk individuals? Clinical guidelines emphasize the use of emerging diabetes technology for monitoring, selecting therapies with minimal hypoglycemia risk when possible, and comprehensive patient and caregiver education on prevention, recognition, and treatment of low blood sugar [3].
| Scenario / Issue | Recommended Action / Investigation |
|---|---|
| Recurrent Level 1 or 2 Hypoglycemia | Re-evaluate drug dosage, timing, and the patient's meal plan and physical activity patterns. |
| A serious adverse event (Level 3 Hypoglycemia) occurs during a trial. | Follow serious adverse event reporting protocols; immediately review concomitant medications and patient risk factors. |
| Unexplained hypoglycemia in a patient with normal renal function. | Investigate potential drug-drug interactions, delayed or missed meals, and unexpected increases in physical activity. |
For drug development professionals, establishing robust methodologies to monitor hypoglycemia risk in clinical trials is essential.
The following diagram illustrates the critical steps in monitoring for and managing a hypoglycemic event within a clinical trial or patient support framework.
Q1: What causes Glysobuzole metabolites to precipitate in the urinary tract? this compound is a sulfonamide derivative [1]. After oral intake, it is absorbed and undergoes N-acetylation and oxidation, with metabolites excreted through the urinary tract [1]. Precipitation occurs when these metabolites, particularly the acetylated forms, exceed their solubility in urine, leading to crystalluria [1]. This is a known concern with sulfonamide drugs [1].
Q2: What are the primary risk factors for metabolite precipitation? The following table summarizes the key risk factors based on general sulfonamide properties and metabolic principles:
| Risk Factor | Description & Impact |
|---|---|
| High Dosage / Prolonged Use | Increases metabolite concentration in urine, raising supersaturation risk [1]. |
| Urinary pH | Solubility of sulfonamide metabolites is pH-dependent; acidic urine can significantly decrease solubility for many compounds. |
| Urine Volume (Dehydration) | Low urine volume increases metabolite concentration, directly promoting supersaturation and crystallization. |
| Renal Function | Impaired kidney function can reduce metabolite clearance, leading to higher urinary concentrations. |
If you are researching this phenomenon, here are two key experimental approaches.
Protocol 1: Assessing Metabolite Solility *In Vitro*
This protocol helps characterize the physical properties of the metabolite to understand its precipitation potential.
Protocol 2: Creating a Physical Barrier to Reduce Side Effects
Inspired by research on urinary tract infections (UTIs), this protocol explores a method to potentially reduce mucosal irritation caused by precipitated crystals [2]. The workflow below outlines the co-precipitation process to create a protective barrier.
Title: Barrier Formation Experiment Flow
The methodology for the "Characterize Barrier Properties" step can involve:
When designing your experiments, please note:
Understanding the mechanism is the first step in troubleshooting. Glysobuzole is a sulfonylurea derivative that acts as an insulin secretagogue [1]. The following diagram outlines the pathway through which it is understood to promote weight gain.
The primary hypothesis is that weight gain results from chronic hyperinsulinemia and a potential increase in appetite due to hypoglycemic episodes [1].
While specific data for this compound is unavailable, the table below contextualizes its potential effects by comparing it with other glucose-lowering drugs known to cause weight gain.
| Drug/Drug Class | Reported Weight Increase | Notes & Context |
|---|---|---|
| This compound | No specific data found | As a sulfonylurea, weight gain is an expected class effect [1]. |
| Sulfonylureas (Class) | ~2-5 kg | A well-established class effect due to increased insulin levels [1]. |
| Thiazolidinediones (TZDs) | ~3.7% increase (e.g., Pioglitazone) [2] | Weight gain is linked to increased subcutaneous adipose tissue [2]. |
| Insulin Therapy | Varies; can be significant | Dose-dependent effect. |
Here are potential strategies to mitigate weight gain, based on mechanisms and approaches used with other drugs.
Combining this compound with an agent that has a weight-loss effect is a primary strategy. The diagram below illustrates a conceptual workflow for this approach.
Non-drug interventions are a foundational component.
This protocol provides a detailed methodology for evaluating the efficacy of a combination therapy in a pre-clinical rodent model.
1. Research Question: Does the co-administration of Voglibose mitigate weight gain induced by this compound in a diabetic rodent model while maintaining glycemic control?
2. Experimental Groups:
3. Materials & Setup:
4. Procedure & Timeline:
5. Data Analysis:
Q1: this compound is effective for glucose control but causes significant weight gain in our model. What is the first factor to reassess? A1: First, meticulously review the dosage. Sulfonylureas like this compound have a dose-dependent effect on insulin secretion and weight gain [1]. Conduct a dose-response study to find the lowest dose that maintains glycemic efficacy with minimal weight impact.
Q2: Are there any known drug-drug interactions I should be aware of when designing combination therapies? A2: Yes. While specific data on this compound is limited, you must consider potential interactions.
Q3: The field is moving toward GLP-1 and multi-agonists. Is research into this compound mitigation still relevant? A3: While newer agents are promising, research on mitigating side effects of established drugs remains highly relevant. It provides insights into mechanism-based toxicology and combination strategies that can be applied broadly. Furthermore, understanding these pathways is valuable for managing patients who are still on or may be prescribed older, more affordable medications [7].
Nausea is a documented adverse effect of this compound and is a known side effect of sulfonylurea drugs in general [1] [2]. The mechanisms are not fully defined for this compound specifically, but based on drug class effects and general pharmacology, potential causes include:
When designing protocols for managing nausea in a clinical or preclinical setting, the following classes of antiemetics are considered, based on their mechanisms of action [5]:
| Antiemetic Class | Example Drugs | Primary Mechanism of Action | Key Considerations for Research |
|---|---|---|---|
| Serotonin (5-HT3) Receptor Antagonists | Ondansetron, Granisetron | Blocks 5-HT3 receptors in the gut and brain | Effective for drug-induced, cytotoxic nausea; watch for QTc prolongation in models [5]. |
| Dopamine (D2) Receptor Antagonists | Prochlorperazine, Metoclopramide | Blocks D2 receptors in the chemoreceptor trigger zone | Metoclopramide also promotes gastric emptying; risk of extrapyramidal side effects [5]. |
| Antihistamines | Promethazine, Meclizine | Blocks histamine H1 receptors in the vestibular system and brainstem | Useful if nausea has a vertigo component; causes significant sedation [5]. |
| Neurokinin-1 (NK1) Receptor Antagonists | Aprepitant, Fosaprepitant | Blocks substance P binding in the brain | Often used for delayed-phase nausea, particularly with cytotoxic drugs [5]. |
| Anticholinergics | Scopolamine | Blocks muscarinic M1 receptors | Primarily for motion sickness; transdermal patch available [5]. |
For researchers investigating this adverse effect, the following workflow outlines a systematic approach from initial assessment to protocol development. The relationships and decision points in this process can be visualized in the diagram below.
Skin sensitization is an immunological process that can lead to allergic contact dermatitis (ACD). Once sensitization occurs, it is generally irreversible, making prevention and early identification crucial in drug development [1].
The process is well-described by an Adverse Outcome Pathway (AOP), which maps the sequence of events from initial chemical exposure to the allergic response [2] [3]. This AOP is the foundation for most modern non-animal testing methods.
The following diagram illustrates the key biological events in this established pathway:
For a substance like Glysobuzole, you would typically investigate its potential to trigger the Key Events in the AOP. The following table summarizes the standard, internationally recognized non-animal methods used for this purpose [4] [3] [5].
| Test Method Name | AOP Key Event Targeted | Brief Methodology Summary | Primary Readout / Measurement |
|---|---|---|---|
| Direct Peptide Reactivity Assay (DPRA) [3] | KE1: Protein Binding | Incubate test chemical with synthetic peptides. | Percent peptide depletion measured by HPLC. |
| KeratinoSens [3] | KE2: Keratinocyte Response | Use reporter gene cell line to measure antioxidant response. | Luminescence indicating gene activation. |
| h-CLAT (Human Cell Line Activation Test) [3] | KE3: Dendritic Cell Activation | Expose human leukemia cell line (THP-1) to chemical. | Changes in surface markers (CD86, CD54) via flow cytometry. |
| Sens-IS | Covers multiple events | Use reconstructed human epidermis model. | Genetic expression profile related to sensitization. |
No single test can fully replace animal data. Therefore, regulatory bodies like the OECD encourage Defined Approaches (DAs), which integrate data from multiple NAMs using a fixed formula for interpretation [4] [5].
Q: What is the first step in assessing the skin sensitization potential of a new chemical entity like this compound? A: The first step is a thorough review of existing data. This includes checking for any structural alerts (Q)SAR and examining data on chemically analogous compounds (read-across). If no reliable data exists, initiating a testing strategy based on the AOP, starting with the DPRA assay to assess protein binding, is recommended [3].
Q: One of our in chemico tests provided an equivocal result. How should we proceed? A: Do not rely on a single test. This is a core principle of DAs. Follow a predefined testing strategy, such as OECD TG 497. An equivocal result in one assay should be supplemented with data from other NAMs targeting different Key Events (e.g., KeratinoSens and h-CLAT) to form a conclusive weight-of-evidence assessment [4] [3].
Q: Our formulation is a complex mixture. Are NAMs still applicable? A: Yes, but with challenges. NAMs have shown success with some complex mixtures like botanicals and agrochemicals. However, issues like poor water solubility or the presence of multiple constituents can interfere. A positive result is usually informative, but a negative result may be inconclusive, requiring further refinement of the testing strategy or clinical evaluation [5].
Q: From a prevention standpoint, what is the key takeaway for drug developers? A: The most effective prevention is early identification of sensitization hazard during chemical design and candidate selection. Integrating NAMs and DAs early in the R&D pipeline allows for the selection of compounds with lower sensitization potential, ultimately reducing the risk of failure in later-stage clinical trials [6].
Problem: Poor solubility of the test substance.
Problem: Inconsistent results between different NAMs.
This compound is an oral antidiabetic drug, a sulfonamide derivative that works by stimulating insulin release from pancreatic beta-cells [1]. The table below summarizes key information relevant to its toxicity profile:
| Property | Description |
|---|---|
| Drug Class | Sulfonamide derivative / Sulfonylurea-like [1] |
| Primary Mechanism | Blocks ATP-sensitive potassium channels in pancreatic β-cells, promoting insulin secretion [1] |
| General Adverse Effects | Hypoglycemia, weight gain, nausea, skin irritation [1] |
| Direct Ocular Toxicity Mention | The sulfonyl nitrate part of the molecule is identified as a cause of ocular toxicity [1]. |
| Other Toxicological Data | Skin sensitization (linked to benzene ring); Tumorigenic data in rats (equivocal tumorigenic agent) [1] |
For medications without well-documented ocular toxicity, a proactive monitoring strategy is recommended. The following workflow outlines a general approach for preclinical and clinical assessment:
While not specific to this compound, drug-induced retinal injury can occur through several pathways [2]:
To investigate this compound's ocular effects, consider these methodologies:
Based on protocols for drugs with known ocular toxicity [4]:
The lack of direct evidence requires a systematic approach:
Q1: What is the primary mechanism of Glysobuzole, and what are the key interaction risks?
As a sulfonylurea, this compound's primary mechanism is to stimulate insulin secretion by binding to the Sulfonylurea Receptor 1 (SUR1) on pancreatic beta-cells and inhibiting ATP-sensitive potassium (KATP) channels [1]. This mechanism informs its main interaction risks:
Q2: Which drug classes require heightened vigilance for interactions with this compound?
The following table summarizes high-risk drug classes, extrapolated from general sulfonylurea safety profiles.
| Drug Class | Example Medications | Interaction Result & Precautions |
|---|---|---|
| Strong CYP Inhibitors | Fluconazole [2] [3], clarithromycin [5] | May increase sulfonylurea plasma levels, raising hypoglycemia risk; close glucose monitoring is essential. |
| Other Antidiabetic Drugs | Insulin, Metformin, GLP-1 RAs | Additive hypoglycemic effect; dose adjustments of one or both agents may be necessary. |
| Anticoagulants | Warfarin [2] [5] | Some sulfonylureas may compete for protein binding or metabolism, potentially increasing anticoagulant effect and bleeding risk. Monitor INR closely. |
| Certain Cardiovascular Agents | Amiodarone [5] [4] | May inhibit sulfonylurea metabolism, increasing hypoglycemia risk. |
When a potential interaction is suspected, the following experimental workflow can help identify and characterize it.
Experimental Protocol for Key Stages
1. Pharmacodynamic (PD) Interaction Study
2. Pharmacokinetic (PK) Interaction Study
3. In Vitro Metabolism and Enzyme Mapping
The table below summarizes key information about this compound from the search results.
| Property | Description |
|---|---|
| Drug Class | Oral antidiabetic drug; sulfonamide derivative similar to sulfonylureas [1]. |
| Primary Mechanism | Binds to sulfonylurea receptors on pancreatic β-cells. Blocks ATP-dependent potassium channels, leading to membrane depolarization, calcium influx, and insulin secretion [1]. |
| Common Adverse Effects | Hypoglycemia (due to glucose-independent insulin secretion), weight gain, nausea, skin irritation [1]. |
| Reported Cause of Treatment Failure | Lack of glycemic control after 2 weeks may necessitate dosage increase. In some cases, patients completely stop treatment due to an inability to swallow the prescribed pills [1] [2]. |
Since detailed signaling pathways for this compound were not available, the following diagram outlines a general logical approach to investigating the failure of a sulfonylurea-like drug. You can use this as a framework for designing your experiments.
Based on the investigation workflow, here are potential experimental methodologies to explore the causes of treatment failure.
1. Pharmacokinetic (PK) Profile Analysis
2. Pharmacodynamic (PD) Response Assessment
3. Beta-Cell Function and Receptor Studies
Glimepiride is a well-established second-generation sulfonylurea used for managing type 2 diabetes. Here is a summary of its key characteristics based on the available information [1] [2] [3]:
| Aspect | Description |
|---|---|
| Drug Class | Second-generation sulfonylurea (sometimes classified as third-generation) [3]. |
| Primary Mechanism | Stimulates insulin release from pancreatic beta-cells by closing ATP-dependent potassium channels [3]. |
| Extrapancreatic Effects | May improve insulin sensitivity in peripheral tissues and promote glucose transporter (GLUT4) translocation [3]. |
| Dosage Range | 1 mg to 8 mg once daily [1] [2]. |
| Key Efficacy | Reduces HbA1c by 1.5% to 2.0% [3]. |
| Hypoglycemia Risk | Generally considered to have a lower risk of hypoglycemia compared to glyburide (another sulfonylurea) [2] [3]. |
For research purposes, the methodology from key glimepiride studies can serve as a reference for designing comparative trials.
The following diagram illustrates the general mechanism of action for sulfonylureas like glimepiride, based on described pharmacodynamics [3].
| Drug | Hypoglycemia Risk | Cardiovascular Risk (vs. DPP-4 inhibitors) | Weight Gain | Other Considerations |
|---|---|---|---|---|
| Glipizide | Intermediate risk [1] | Higher risk (RR 1.13; 95% CI, 1.03-1.23) [2] [3] | Class effect: common [1] [4] | Not recommended in older adults; associated with severe hypoglycemia [1] [5] |
| Glyburide (Glibenclamide) | Highest risk among second-generation drugs [1] [5] | Inconsistent data (increased risk in some meta-analyses) [6] | Class effect: common [1] [4] | Avoid in renal impairment and elderly; on Beers Criteria list [1] [5] |
| Glimepiride | Lower risk compared to glyburide [1] | Inconsistent data (some studies show no significant increase) [2] [3] [6] | Class effect: common [1] [4] | May have a more favorable safety profile within the class [6] |
The data in the table comes from several types of studies. Here are the methodologies behind some key findings:
All sulfonylureas, including glysobuzole, share a common mechanism for lowering blood glucose, which is also the source of their primary safety concerns.
For your comparison guide, the following points are crucial:
Nateglinide is a rapid-acting, short-lasting insulinotropic agent used to treat type 2 diabetes mellitus, primarily to control postprandial hyperglycemia [1] [2]. Its mechanism can be visualized as follows:
The table below summarizes the key characteristics of nateglinide derived from experimental and clinical data:
| Property | Description |
|---|---|
| Drug Class | Meglitinide analog (phenylalanine derivative) [3] [2]. |
| Primary Molecular Target | Sulfonylurea receptor 1 (SUR1) subunit of the β-cell KATP channel [4] [2] [5]. |
| Mechanism | Binds to and blocks KATP channels, causing membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), calcium influx, and exocytosis of insulin granules [4] [3] [2]. |
| Key Distinguishing Features | Rapid association/dissociation from SUR1; insulin secretion is glucose-sensitive, with higher potency at elevated glucose levels; stimulates early-phase insulin secretion [4] [2]. |
| Primary Enzymes Involved | CYP2C9 (major) and CYP3A4 (minor) [1] [5]. |
| Primary Route of Elimination | Renal (approx. 80-90% of metabolites) [1] [2]. |
The following table summarizes critical experimental findings that elucidate nateglinide's unique behavior:
| Experimental Focus | Methodology & Key Findings | Interpretation & Relevance |
|---|
| KATP Channel-Independent Secretion | Methodology: Acute static incubation of clonal pancreatic BRIN-BD11 cells with nateglinide in depolarized conditions (high K+) to render KATP channels inactive [4]. Finding: Nateglinide (50-200 µM) stimulated significant insulin secretion in depolarized cells, both in the absence and presence of glucose [4]. | Nateglinide has a direct, KATP channel-independent effect on insulin exocytosis, likely targeting intracellular sites involved in secretion [4]. | | Glucose-Dependent Potency | Methodology: In vitro studies on rat β-cells measuring KATP current inhibition at different glucose concentrations [2]. Finding: The potency of nateglinide increased 16-fold when glucose concentration was raised from 3 mmol/L to 16 mmol/L [2]. | This "glucose-sensitizing" property underlies its low risk of causing hypoglycemia, as its action is potentiated in the hyperglycemic postprandial state [2]. | | Effects on Postprandial Lipids | Methodology: Oral fat load administered to Zucker fatty (ZF) and Goto-Kakizaki (GK) rats, with plasma triglycerides monitored [6]. Finding: Nateglinide (50 mg/kg) significantly suppressed the postprandial increase in plasma triglycerides (p<0.01), an effect not seen with glibenclamide or voglibose [6]. | Suggests a potential benefit beyond glycemic control, possibly by reducing cardiovascular risk factors associated with postprandial hypertriglyceridemia [6]. |
Despite a comprehensive search, no scientific literature or data on "this compound" was identified. It is possible that:
To find the information you need for a complete comparison, I suggest you:
The following data comes from a large 2025 study comparing the three most common second-line oral glucose-lowering drugs added to metformin therapy. The primary outcome was the change in HbA1c after one year of treatment [1] [2].
Table: HbA1c Reduction of SGLT2 Inhibitors vs. Other Drug Classes
| Comparison | Age Group | Mean HbA1c Difference (mmol/mol) | Mean HbA1c Difference (%) |
|---|---|---|---|
| SGLT2i vs. SU | 18-49 years | -5.74 (-7.47, -4.01) | -0.5 (-0.7, -0.4) |
| 50-69 years | -4.03 (-5.61, -2.44) | -0.4 (-0.5, -0.2) | |
| ≥70 years | -2.68 (-4.50, -0.86) | -0.3 (-0.4, -0.07) | |
| SGLT2i vs. DPP4i | 18-49 years | -5.80 (-7.60, -4.00) | -0.5 (-0.7, -0.4) |
| 50-69 years | -4.13 (-5.82, -2.45) | -0.4 (-0.5, -0.2) | |
| ≥70 years | -3.13 (-5.01, -1.24) | -0.3 (-0.4, -0.1) |
Note: Data presented as Mean Difference (95% Confidence Interval). Negative values indicate a greater reduction in HbA1c with SGLT2 inhibitors. SGLT2i: Sodium-glucose cotransporter-2 inhibitors; SU: Sulfonylureas; DPP4i: Dipeptidyl peptidase-4 inhibitors. [1] [2]
The study concluded that SGLT2 inhibitors were more effective than either sulfonylureas or DPP4 inhibitors in reducing HbA1c across all age groups, though the effect was most pronounced in younger adults. The benefits were consistent regardless of baseline HbA1c levels or the presence of multiple long-term conditions [1] [3] [2].
This compound is an oral antidiabetic drug classified as a sulfonylurea [4].
The comparative data in the table above was generated using a target trial emulation approach with instrumental variable analysis on routine clinical data [1] [2]. Here is a simplified workflow of the methodology:
Key Methodological Steps [1] [2]:
Your query did not return any results for this compound in the scientific literature I accessed. This compound is not listed among the commonly used second-generation sulfonylureas in major reviews and consensus statements [1] [2] [3].
It is possible that this compound is known by a different international nonproprietary name, is a regional medication not widely covered in the English-language scientific literature, or is a compound from the first generation of sulfonylureas.
For reference, the table below summarizes the key second-generation sulfonylureas that are well-documented in the current scientific literature and their common dosing.
| Drug Name | Common Daily Dose (mg) | Duration of Action | Metabolite Activity |
|---|---|---|---|
| Glibenclamide (Glyburide) | 2.5 - 15 [3] | Intermediate to Long [3] | Active [3] |
| Glipizide | 2.5 - 20 [3] | Short to Intermediate [3] | Inactive [3] |
| Gliclazide | 40 - 320 (IR); 30 - 120 (MR) [3] | Intermediate [3] | Inactive [3] |
| Glimepiride | 1 - 6 [3] | Intermediate [3] | Active [3] |
| Gliquidone | 15 - 180 [3] | Short to Intermediate [3] | Inactive [3] |
IR: Immediate Release; MR: Modified Release
Although specific data for this compound is unavailable, all sulfonylureas work by a shared mechanism: they bind to the Sulfonylurea Receptor 1 (SUR1) on pancreatic beta-cells, which leads to insulin release [3]. The binding affinity is influenced by which specific site on the SUR1 receptor they engage with.
The following diagram illustrates this shared cellular mechanism of action for sulfonylureas.
Given the lack of direct data on this compound, here are suggestions for further investigation:
The table below summarizes the available toxicity data for this compound from animal studies.
| Test Type | Species | Route of Exposure | Dose | Toxic Effects / Findings |
|---|---|---|---|---|
| Acute Toxicity (LD₅₀) [1] | Rat | Oral | 534 mg/kg | Details of toxic effects not reported other than lethal dose value. |
| Acute Toxicity (LD₅₀) [1] | Mouse | Oral | 468 mg/kg | Details of toxic effects not reported other than lethal dose value. |
| Acute Toxicity (LD₅₀) [1] | Mouse | Intraperitoneal | 250 mg/kg | Behavioral - ataxia; endocrine - hypoglycemia; nutritional and gross metabolic - body temperature decrease. |
| Acute Toxicity (LD) [1] | Dog | Oral | >1 gm/kg | Behavioral - tremor, muscle weakness; gastrointestinal - nausea or vomiting. |
| Tumorigenicity (TDLo) [1] | Rat | Oral | 214 gm/kg/52W-C | Tumorigenic - equivocal tumorigenic agent by RTECS criteria; kidney, ureter, bladder - tumors. |
Since this compound lacks detailed long-term data, the following established regulatory guidelines describe how such studies should be designed and conducted for pharmaceuticals. You can use these protocols as a benchmark for comparison or for future testing [2] [3].
The following diagram illustrates the workflow of a typical chronic toxicity study.
Given the scarcity of data on this compound, here are potential paths to gather more information for your comparison guide:
The table below summarizes the key tumorigenicity data found for glysobuzole in animal studies.
| Test Type | Species | Route of Exposure | Dose | Toxic Effects (Tumorigenic Findings) |
|---|---|---|---|---|
| TDLo (Lowest published toxic dose) [1] | Rodent - Rat | Oral | 214 gm/kg/52W-C | Tumorigenic - Equivocal tumorigenic agent by RTECS criteria; kidney, ureter, bladder - tumors |
While a specific protocol for this compound was not detailed, the following experimental designs from recent toxicological and oncological research illustrate standard, rigorous methods for assessing carcinogenic potential. Your laboratory's specific protocol would need to be adapted based on research goals and regulatory requirements.
General Chronic Toxicity and Carcinogenicity Study Design [2] [3]
In Vitro Cytotoxicity and Mechanism Investigation [4] [5]
The search results did not specify the pathways through which this compound might exert tumorigenic effects. However, research on other compounds highlights several critical pathways often implicated in chemical carcinogenesis. Investigating whether this compound modulates these pathways could provide mechanistic insights.
The diagram below illustrates the logical workflow for a comprehensive tumorigenicity assessment, integrating both in vitro and in vivo experiments.
The existing data on this compound's tumorigenic potential is very limited. The primary finding comes from a single long-term rat study, which reported it as an equivocal tumorigenic agent at a very high cumulative dose, with tumors noted in the kidney and urinary tract [1].
For a modern and conclusive assessment, a comprehensive testing strategy is recommended. This should combine in vitro mechanistic studies to identify potential pathways with a guideline-compliant, well-designed chronic in vivo carcinogenicity bioassay that includes a thorough histopathological workup [4] [2] [3].